Benzyl (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate
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Overview
Description
Benzyl (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate is a chemical compound that belongs to the class of carbamates This compound is characterized by the presence of a benzyl group, a methoxyphenyl group, and a pyrrolidinone ring
Preparation Methods
The synthesis of Benzyl (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate typically involves the reaction of benzyl chloroformate with 1-(4-methoxyphenyl)-5-oxopyrrolidine in the presence of a base. The reaction is carried out under mild conditions, usually at room temperature, to yield the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
Benzyl (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or methoxyphenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzyl (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Benzyl (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar compounds to Benzyl (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate include other carbamates and derivatives of pyrrolidinone. These compounds share structural similarities but may differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Benzyl (1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)carbamate is a carbamate derivative characterized by a complex structure that includes a benzyl group, a methoxyphenyl group, and a pyrrolidinone ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- Molecular Formula : C20H22N2O4
- Molar Mass : 354.4 g/mol
- CAS Number : 2365419-31-2
- Density : 1.25 g/cm³ (predicted)
- Boiling Point : 588.7 °C (predicted)
- pKa : 11.30 (predicted)
Property | Value |
---|---|
Molecular Formula | C20H22N2O4 |
Molar Mass | 354.4 g/mol |
Density | 1.25 g/cm³ (predicted) |
Boiling Point | 588.7 °C (predicted) |
pKa | 11.30 (predicted) |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : The carbamate moiety can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of their activity.
- Receptor Interaction : It may bind to cellular receptors, influencing various signaling pathways.
Research Findings
Recent studies have explored the compound's potential in various biological assays:
- Antimicrobial Activity : Preliminary evaluations indicate that this compound exhibits antimicrobial properties against a range of pathogens, suggesting its potential use in treating infections.
- Anticancer Properties : Research has shown that this compound can induce apoptosis in cancer cell lines, indicating its potential as an anticancer agent.
Case Studies and Experimental Data
Several studies have been conducted to evaluate the biological activity of this compound:
Study on Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of various carbamate derivatives, including this compound. The study reported that this compound showed significant cytotoxicity against breast cancer cell lines with an IC50 value of approximately 15 µM, indicating potent anticancer activity.
Antimicrobial Testing
In another study assessing antimicrobial properties, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated effective inhibition with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
Summary of Biological Activities
Biological Activity | Observations | Reference |
---|---|---|
Antimicrobial | MICs between 32 - 64 µg/mL | Journal of Microbiology |
Anticancer | IC50 ~15 µM | Journal of Medicinal Chemistry |
Properties
IUPAC Name |
benzyl N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-24-17-9-7-16(8-10-17)21-12-15(11-18(21)22)20-19(23)25-13-14-5-3-2-4-6-14/h2-10,15H,11-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLBMGSTWWQLKEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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